

A Comprehensive Technical Guide to the Physicochemical Properties of (+)-Usnic Acid Analytical Standard

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Compound of Interest

Compound Name: (+)-Usnic acid (Standard)

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Usnic acid is a naturally occurring dibenzofuran derivative found predominantly in various lichen species.[1][2] It is recognized for its wide range of biological activities, including antibacterial, antiviral, and antitumor properties, making it a subject of considerable interest in pharmaceutical and scientific research.[3][4] This technical guide provides an in-depth overview of the core physicochemical properties of the (+)-Usnic acid analytical standard, complete with detailed experimental protocols and data presented for clear and effective use by researchers and professionals in drug development.

Chemical Identity and Structure

(+)-Usnic acid is a chiral molecule with the (R)-configuration at the 9b position.[5] Its chemical structure is characterized by a dibenzofuran core with acetyl and hydroxyl groups.

Identifier	Value
IUPAC Name	(9bR)-2,6-diacetyl-7,9-dihydroxy-8,9b-dimethyldibenzofuran-1,3-dione[5]
Molecular Formula	C ₁₈ H ₁₆ O ₇ [1][2][5][6][7][8][9]
Molecular Weight	344.32 g/mol [1][3][6][9][10]
CAS Number	7562-61-0[1][3][5][6][8][9][10]
Appearance	Yellow to yellow-green or gold crystalline powder.[1][6][7][8]

Spectroscopic Properties

UV-Vis Spectroscopy

(+)-Usnic acid exhibits characteristic absorption maxima in the ultraviolet-visible spectrum, which is useful for its quantification.

Wavelength (λ _{max})	Solvent	Molar Extinction Coefficient (ε)
~232 nm and 282 nm	Varies by solvent	45,000 M ⁻¹ cm ⁻¹ at 283 nm[11]
281 nm	Ethanol	-

Experimental Protocol: UV-Vis Spectrophotometry

A UV-Vis spectrophotometric method can be employed for the quantitative analysis of (+)-Usnic acid. A primary stock solution is prepared by dissolving a known weight of the analytical standard in a suitable solvent, such as methanol. Working standards are then prepared by serial dilution of the stock solution. The absorbance of these solutions is measured at the wavelength of maximum absorbance (λ_{max}), typically around 282 nm, using a UV-Vis spectrophotometer with a 1 cm quartz cuvette. A calibration curve is constructed by plotting absorbance versus concentration, which should demonstrate a linear relationship in accordance with the Beer-Lambert law. This curve can then be used to determine the concentration of (+)-Usnic acid in unknown samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of (+)-Usnic acid.

Nucleus	Solvent	Chemical Shifts (δ , ppm)
^1H NMR	CDCl_3	1.75 (3H), 2.08 (3H), 2.66 (6H), 5.9 (1H), 11.01 (1H), 13.30 (1H) [12]
^{13}C NMR	CDCl_3	7.12, 27.49, 30.87, 31.71, 58.64, 97.90, 101.08, 103.53, 104.80, 108.87, 154.7, 157.0, 163.0, 178.0, 191.29, 197.62, 199.92, 201.36 [12]

Experimental Protocol: NMR Spectroscopy

For solution-phase NMR, the (+)-Usnic acid sample is dissolved in a deuterated solvent, commonly chloroform-d (CDCl_3). ^1H and ^{13}C NMR spectra are recorded on a spectrometer operating at a specific frequency (e.g., 400 MHz for ^1H). For ^1H NMR, spectra are typically acquired at room temperature with a set number of transients and a defined recycle interval. For ^{13}C NMR, pulse sequences such as DEPTQ can be used to differentiate between CH_3 , CH_2 , CH , and quaternary carbons. Chemical shifts are reported in parts per million (ppm) relative to a reference standard, such as tetramethylsilane (TMS).

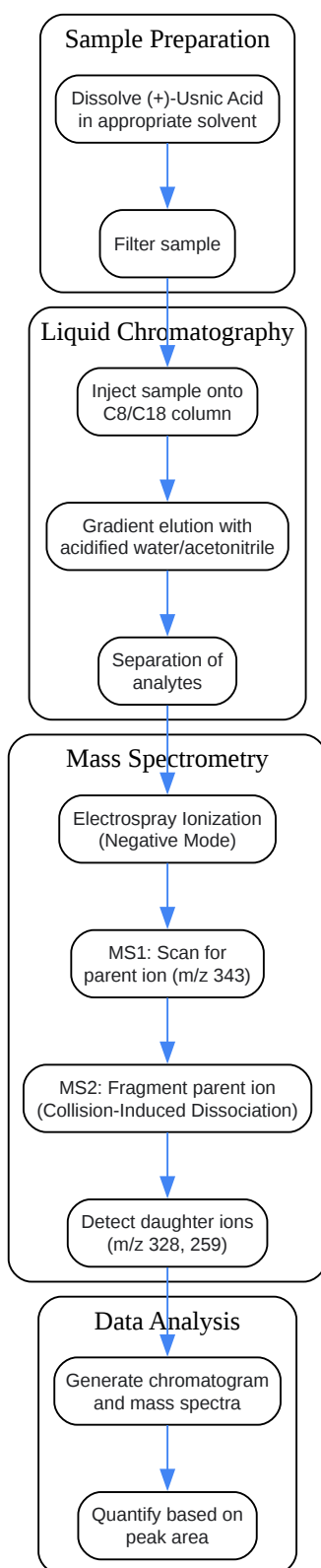
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of (+)-Usnic acid, aiding in its identification.

Ionization Mode	Major Fragment Ions (m/z)
Negative Ion ESI-MS/MS	$[\text{M}-\text{H}]^-$ at 343.08, with daughter ions at 328.06 and 259.08.

Experimental Protocol: LC-MS/MS Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides a sensitive and selective method for the analysis of (+)-Usnic acid. Chromatographic separation is typically achieved on a C8 or C18 reversed-phase column with a gradient elution program. A common mobile phase consists of water and acetonitrile, both acidified with 0.1% formic acid. Mass spectrometry is performed using an electrospray ionization (ESI) source, often in negative ion mode. The mass spectrometer is operated to scan a specific mass-to-charge (m/z) range. For tandem MS, the parent ion (e.g., m/z 343 for $[M-H]^-$) is selected and subjected to collision-induced dissociation to generate characteristic fragment ions.



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Fig 1. Workflow for LC-MS/MS analysis of (+)-Usnic acid.

Physical and Chemical Properties

Melting Point

The melting point is a crucial parameter for the identification and purity assessment of a solid substance.

Property	Value
Melting Point	201-203 °C (lit.) [1] [6]

Experimental Protocol: Melting Point Determination

The melting point of (+)-Usnic acid can be determined using a capillary melting point apparatus. A small amount of the crystalline powder is packed into a capillary tube, which is then placed in the apparatus. The temperature is gradually increased, and the range from which the substance begins to melt to when it is completely liquid is recorded as the melting point.

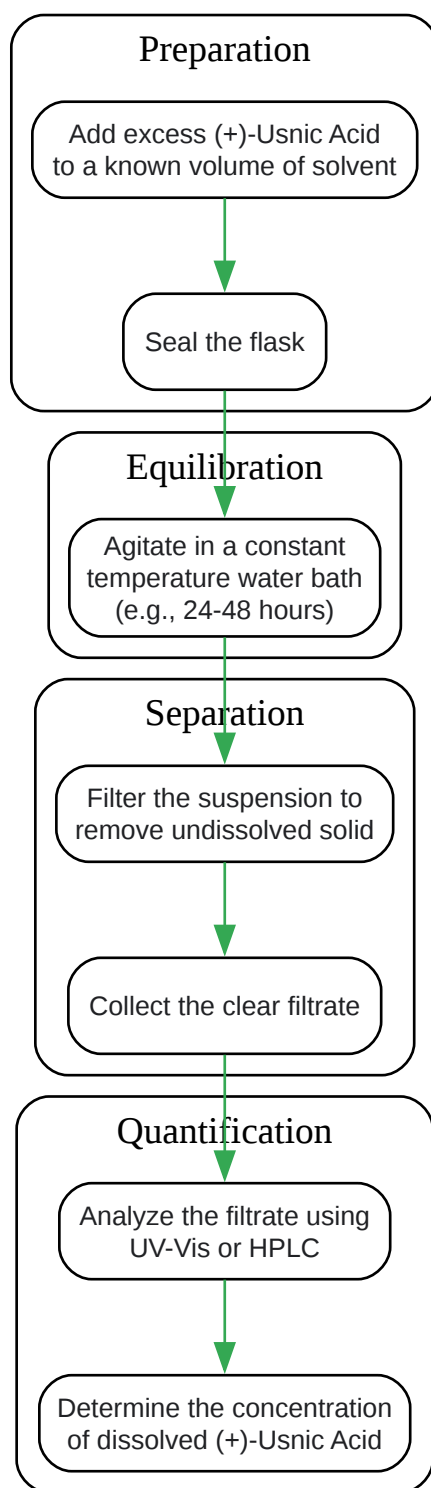
Solubility

The solubility of (+)-Usnic acid is an important factor in its formulation and biological activity. It is generally poorly soluble in water but shows better solubility in organic solvents.

Solvent	Solubility
Water	Practically insoluble [11]
Ethanol	Soluble [8]
Acetone	Moderately soluble [11]
Ethyl Acetate	Moderately soluble [11]
Chloroform	Soluble
Dimethyl sulfoxide (DMSO)	Soluble [8]

Experimental Protocol: Shake-Flask Method for Solubility Determination

The equilibrium solubility of (+)-Usnic acid can be determined using the shake-flask method. An excess amount of the solid compound is added to a known volume of the solvent in a sealed flask. The flask is then agitated in a constant temperature water bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. After this period, the suspension is filtered to remove the undissolved solid. The concentration of (+)-Usnic acid in the clear filtrate is then quantified using a suitable analytical technique, such as UV-Vis spectrophotometry or HPLC.



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Fig 2. Workflow for the shake-flask solubility determination.

Acidity (pKa)

(+)-Usnic acid possesses three hydroxyl groups with different acidic strengths.

Hydroxyl Group Position	pKa
1 (enolic)	4.4[11]
9	8.8[11]
7	10.7[11]

Experimental Protocol: Spectrophotometric pKa Determination

The pKa values of (+)-Usnic acid can be determined by spectrophotometry. A series of buffer solutions with a range of known pH values are prepared. A constant concentration of (+)-Usnic acid is added to each buffer solution. The UV-Vis spectrum of each solution is recorded. The absorbance at a wavelength where the acidic and basic forms of the molecule have different molar absorptivities is plotted against the pH. The pKa can be determined from the inflection point of the resulting sigmoidal curve.

Optical Activity

As a chiral molecule, (+)-Usnic acid rotates the plane of polarized light.

Property	Value
Specific Rotation	$[\alpha]^{25}_D +488^\circ$, $c = 0.7\%$ in chloroform[6]

Experimental Protocol: Polarimetry

The specific rotation of (+)-Usnic acid is measured using a polarimeter. A solution of known concentration is prepared by dissolving a weighed amount of the sample in a specific volume of a suitable solvent (e.g., chloroform). The solution is placed in a polarimeter cell of a known path length. The observed optical rotation is measured, and the specific rotation is calculated using the formula: $[\alpha] = \alpha / (l \times c)$, where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.

Crystallographic Data

The solid-state structure of (+)-Usnic acid has been characterized by X-ray crystallography.

Crystal System	Space Group
Orthorhombic	P2 ₁ 2 ₁ 2 ₁

Experimental Protocol: X-ray Crystallography

Single crystals of (+)-Usnic acid suitable for X-ray diffraction are grown from a solution by slow evaporation of a solvent such as chloroform. A crystal is mounted on a goniometer and subjected to a beam of X-rays. The diffraction pattern is collected and analyzed to determine the unit cell dimensions, space group, and the precise arrangement of atoms within the crystal lattice.

Conclusion

This technical guide provides a comprehensive summary of the key physicochemical properties of the (+)-Usnic acid analytical standard. The tabulated data and detailed experimental protocols are intended to serve as a valuable resource for researchers and professionals engaged in the study and application of this important natural product. The provided workflows for common analytical procedures offer a clear visual guide for experimental setup. A thorough understanding of these properties is fundamental for ensuring the quality, consistency, and efficacy of (+)-Usnic acid in research and development.

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